Laninamivir octanoate
Overview
Description
Laninamivir octanoate, also known as CS-8958, is a proagent of Laninamivir. It is a long-acting neuraminidase (NA) inhibitor with anti-influenza virus activity . Laninamivir octanoate shows anti-influenza activity against Oseltamivir-resistant viruses, and also against the pandemic influenza viruses . It is currently in Phase III clinical trials .
Synthesis Analysis
The synthesis of Laninamivir octanoate involves several steps . It starts with the reaction of zanamivir and methanol in the presence of an acid cation resin to obtain zanamivir methyl ester. This is followed by a reaction with dimethyl carbonate under alkaline conditions to produce a compound represented by a formula (17). The compound then reacts with methyl iodide under alkaline conditions to obtain a compound represented by a formula (18). This compound reacts with an alkali, and a cation resin is used to adjust the pH value to the neutral state to obtain a compound represented by a formula (19). Finally, the compound reacts with octanoyl chloride to obtain the target product, Laninamivir octanoate .Molecular Structure Analysis
The molecular structure of Laninamivir octanoate has been analyzed in several studies . It has been found that Laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures .Chemical Reactions Analysis
The chemical reactions of Laninamivir octanoate involve its transformation into its active form, Laninamivir, in the body. This transformation is believed to occur through the action of esterases .Scientific Research Applications
Efficacy Against Influenza
Laninamivir octanoate, approved for use in Japanese clinics, is a long-acting neuraminidase inhibitor demonstrating significant efficacy against influenza. Its active form, laninamivir, remains in the lungs at high concentrations for an extended period, inhibiting virus replication with a single administration. Clinical trials have established its efficacy against oseltamivir-resistant viruses, pandemic H1N1, seasonal H3N2 influenza, and influenza B viruses. Additionally, its prophylactic efficacy and effectiveness against avian influenza virus H5N1 have been demonstrated in vitro and in animal models, suggesting its potential for future pandemic treatment (Ikematsu & Kawai, 2011).
Post-Marketing Safety Surveillance
Post-marketing surveillance in the 2010/2011 influenza season in Japan confirmed laninamivir octanoate's safety, with a low incidence of adverse drug reactions. The study reinforced the drug's safety profile, previously established during clinical trials, by demonstrating a comparable incidence of adverse reactions (Kashiwagi et al., 2012).
Suppression of Low-Susceptibility Mutants
Laninamivir octanoate's high and continuous exposure in the lungs may suppress the generation of low-susceptibility mutants. In a study involving mice, no low-susceptibility mutants to laninamivir were obtained from laninamivir octanoate-treated mice, in contrast to several mutants obtained from oseltamivir-treated mice. This suggests the drug's unique characteristics may help prevent the emergence of resistant strains (Kubo et al., 2012).
Prophylactic Efficacy
A randomized double-blind placebo-controlled trial demonstrated laninamivir octanoate's superiority over placebo for post-exposure prophylaxis of influenza in household contacts. The study showed a significant reduction in the incidence of clinical influenza among participants receiving laninamivir octanoate, highlighting its effective prevention of influenza development in exposed individuals (Kashiwagi et al., 2013).
Bioactivation in Human Pulmonary Tissue
Research identified S-formylglutathione hydrolase (ESD) and acyl-protein thioesterase 1 (APT1) as key enzymes in the bioactivation of laninamivir octanoate in human pulmonary tissue. This bioactivation process converts the prodrug into its active metabolite, laninamivir, within the lungs, underscoring the drug's mechanism of action and its targeted delivery system (Koyama et al., 2014).
Future Directions
Laninamivir is currently in Phase III clinical trials . It has been approved for use in Japan and is being evaluated for its effectiveness against oseltamivir-resistant influenza infection in adults . The future of Laninamivir octanoate will likely depend on the results of these ongoing trials and its effectiveness in clinical practice.
properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIJASCFRNWCB-RMIBSVFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314719 | |
Record name | Laninamivir octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Laninamivir octanoate | |
CAS RN |
203120-46-1 | |
Record name | Laninamivir octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203120-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laninamivir octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laninamivir octanoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laninamivir octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANINAMIVIR OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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